molecular formula C10H10ClNO2 B14322615 2-(5-Chloro-1-hydroxyindol-3-yl)ethanol CAS No. 101349-13-7

2-(5-Chloro-1-hydroxyindol-3-yl)ethanol

Cat. No.: B14322615
CAS No.: 101349-13-7
M. Wt: 211.64 g/mol
InChI Key: HNJWOQAGZRUZSM-UHFFFAOYSA-N
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Description

2-(5-Chloro-1-hydroxyindol-3-yl)ethanol is a chemical compound that belongs to the indole family. Indoles are significant heterocyclic systems found in natural products and drugs. They play a crucial role in cell biology and have various biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Chloro-1-hydroxyindol-3-yl)ethanol typically involves the Fischer indole synthesis. This method uses cyclohexanone and phenylhydrazine hydrochloride under acidic conditions, such as methanesulfonic acid, to yield the indole derivative . The reaction is carried out under reflux in methanol, resulting in good yields.

Industrial Production Methods

Industrial production methods for indole derivatives often involve large-scale Fischer indole synthesis. The process is optimized for higher yields and purity, using advanced techniques like continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

2-(5-Chloro-1-hydroxyindol-3-yl)ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(5-Chloro-1-hydroxyindol-3-yl)ethanol has diverse scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex indole derivatives.

    Biology: Studied for its potential antiviral, anticancer, and antimicrobial properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Used in the synthesis of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 2-(5-Chloro-1-hydroxyindol-3-yl)ethanol involves its interaction with specific molecular targets and pathways. It binds to receptors and enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-Chloro-1-hydroxyindol-3-yl)ethanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a chlorine atom and a hydroxyl group on the indole ring makes it a valuable compound for various applications .

Properties

CAS No.

101349-13-7

Molecular Formula

C10H10ClNO2

Molecular Weight

211.64 g/mol

IUPAC Name

2-(5-chloro-1-hydroxyindol-3-yl)ethanol

InChI

InChI=1S/C10H10ClNO2/c11-8-1-2-10-9(5-8)7(3-4-13)6-12(10)14/h1-2,5-6,13-14H,3-4H2

InChI Key

HNJWOQAGZRUZSM-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Cl)C(=CN2O)CCO

Origin of Product

United States

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